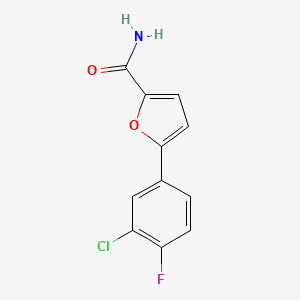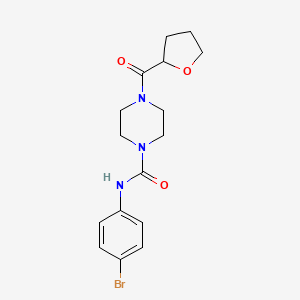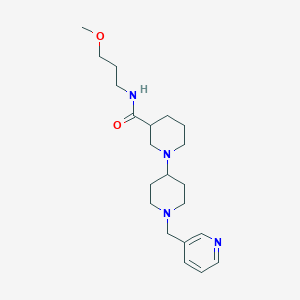
5-(3-chloro-4-fluorophenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-chloro-4-fluorophenyl)-2-furamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is also known as CFTR(inh)-172 and is a potent inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a protein that regulates the transport of chloride ions across the cell membrane, and its dysfunction is responsible for cystic fibrosis (CF), a genetic disorder that affects the respiratory, digestive, and reproductive systems.
Mechanism of Action
The mechanism of action of 5-(3-chloro-4-fluorophenyl)-2-furamide involves the inhibition of CFTR protein, which regulates the transport of chloride ions across the cell membrane. CFTR(inh)-172 binds to the regulatory domain of CFTR protein and prevents its activation, leading to a decrease in chloride ion transport. This inhibition of CFTR protein has been shown to improve the function of airway epithelial cells in CF patients.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to improve the function of airway epithelial cells in CF patients, leading to increased chloride ion transport. CFTR(inh)-172 has also been shown to inhibit the growth and metastasis of cancer cells, indicating its potential applications in cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(3-chloro-4-fluorophenyl)-2-furamide in lab experiments is its potency as a CFTR inhibitor. This compound has been shown to effectively inhibit CFTR protein, leading to improved cellular function. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for the research on 5-(3-chloro-4-fluorophenyl)-2-furamide. One potential direction is to investigate the efficacy of this compound in combination with other CFTR inhibitors, which could lead to improved therapeutic outcomes for CF patients. Another direction is to study the potential applications of CFTR(inh)-172 in other diseases, such as cancer, where CFTR has been implicated in tumor progression and metastasis. Furthermore, the development of more efficient synthesis methods for this compound could lead to increased availability and accessibility for research purposes.
Synthesis Methods
The synthesis of 5-(3-chloro-4-fluorophenyl)-2-furamide involves several steps, starting from the reaction of 3-chloro-4-fluoroaniline with furan-2-carboxylic acid. The resulting intermediate is then converted into the final product through a series of reactions involving several reagents, including thionyl chloride, acetic anhydride, and triethylamine. The yield of this synthesis method is around 50%, and the purity of the final product can be achieved through recrystallization.
Scientific Research Applications
5-(3-chloro-4-fluorophenyl)-2-furamide has been extensively studied for its potential applications in drug development. This compound has shown promising results in preclinical studies as a CFTR inhibitor, which could be used to treat CF patients. CFTR(inh)-172 has also been studied for its potential applications in cancer therapy, as CFTR has been shown to play a role in tumor progression and metastasis.
properties
IUPAC Name |
5-(3-chloro-4-fluorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNO2/c12-7-5-6(1-2-8(7)13)9-3-4-10(16-9)11(14)15/h1-5H,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPKQWYPZMONOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C(=O)N)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-2-methoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5370261.png)
![N-[(2-bromo-4,5-dimethoxyphenyl)(3,4-dimethoxyphenyl)methyl]-3-(2-furyl)acrylamide](/img/structure/B5370270.png)
![5,7-dimethyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinol](/img/structure/B5370277.png)

![3-(4-{3-ethoxy-4-[(2-thienylcarbonyl)oxy]benzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B5370291.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(2-hydroxyethyl)amino]nicotinamide](/img/structure/B5370298.png)
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-phenylurea](/img/structure/B5370320.png)


![3-fluoro-4-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5370348.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5370360.png)

![3-{[allyl(methyl)amino]methyl}-3-hydroxy-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5370363.png)
![N-[2-(cyclopentylthio)ethyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5370371.png)